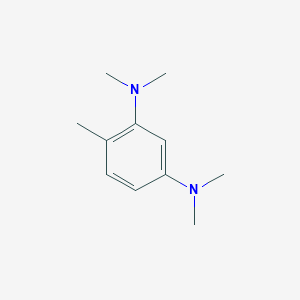
N~1~,N~1~,N~3~,N~3~,4-Pentamethylbenzene-1,3-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~1~,N~1~,N~3~,N~3~,4-Pentamethylbenzene-1,3-diamine is an organic compound that belongs to the class of aromatic amines. This compound is characterized by the presence of two amino groups attached to a benzene ring, with five methyl groups substituting hydrogen atoms on the benzene ring. The structure of this compound makes it an interesting subject for various chemical reactions and applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1,N~1~,N~3~,N~3~,4-Pentamethylbenzene-1,3-diamine typically involves the alkylation of benzene-1,3-diamine with methylating agents. One common method is the reaction of benzene-1,3-diamine with methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to ensure complete methylation of the amino groups.
Industrial Production Methods
In an industrial setting, the production of N1,N~1~,N~3~,N~3~,4-Pentamethylbenzene-1,3-diamine may involve continuous flow processes where benzene-1,3-diamine is reacted with excess methylating agents in the presence of a catalyst. The reaction mixture is then purified using distillation or crystallization techniques to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
N~1~,N~1~,N~3~,N~3~,4-Pentamethylbenzene-1,3-diamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Electrophilic substitution reactions can occur on the benzene ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Electrophilic reagents such as halogens and nitro compounds are used under acidic or basic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted benzene derivatives.
Scientific Research Applications
N~1~,N~1~,N~3~,N~3~,4-Pentamethylbenzene-1,3-diamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N1,N~1~,N~3~,N~3~,4-Pentamethylbenzene-1,3-diamine involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and other interactions with these targets, leading to changes in their activity and function. The specific pathways involved depend on the context of its application, such as its role in biological systems or chemical reactions.
Comparison with Similar Compounds
Similar Compounds
- N~1~,N~1~,N~3~,N~3~-Tetramethylbenzene-1,3-diamine
- N~1~,N~1~,N~3~,N~3~-Trimethylbenzene-1,3-diamine
- N~1~,N~1~,N~3~,N~3~-Dimethylbenzene-1,3-diamine
Uniqueness
N~1~,N~1~,N~3~,N~3~,4-Pentamethylbenzene-1,3-diamine is unique due to the presence of five methyl groups, which significantly influence its chemical reactivity and physical properties. This compound exhibits different reactivity patterns compared to its less methylated counterparts, making it a valuable compound for specific applications in research and industry.
Properties
CAS No. |
65198-15-4 |
|---|---|
Molecular Formula |
C11H18N2 |
Molecular Weight |
178.27 g/mol |
IUPAC Name |
1-N,1-N,3-N,3-N,4-pentamethylbenzene-1,3-diamine |
InChI |
InChI=1S/C11H18N2/c1-9-6-7-10(12(2)3)8-11(9)13(4)5/h6-8H,1-5H3 |
InChI Key |
HDBBJZUTSSSISL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)N(C)C)N(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















